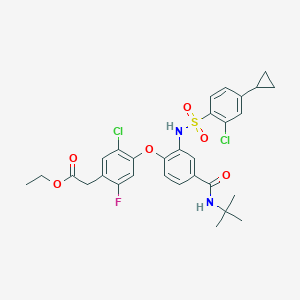
Ethyl 2-(4-(4-(tert-butylcarbamoyl)-2-((2-chloro-4-cyclopropylphenyl)sulfonamido)phenoxy)-5-chloro-2-fluorophenyl)acetate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
Ethyl 2-(4-(4-(tert-butylcarbamoyl)-2-((2-chloro-4-cyclopropylphenyl)sulfonamido)phenoxy)-5-chloro-2-fluorophenyl)acetate is a useful research compound. Its molecular formula is C30H31Cl2FN2O6S and its molecular weight is 637.5 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biological Activity
Ethyl 2-(4-(4-(tert-butylcarbamoyl)-2-((2-chloro-4-cyclopropylphenyl)sulfonamido)phenoxy)-5-chloro-2-fluorophenyl)acetate is a complex organic compound that has garnered attention for its potential biological activities. This article provides a detailed examination of its biological activity, including mechanisms of action, efficacy in various assays, and relevant case studies.
Chemical Structure and Properties
The compound features a multi-functional structure that includes:
- Aromatic Rings : Contributing to its lipophilicity and potential interaction with biological membranes.
- Sulfonamide Group : Known for its antibacterial properties.
- Chloro and Fluoro Substituents : These halogens can enhance the compound's reactivity and stability.
The biological activity of this compound is primarily attributed to its interaction with specific biological targets:
- Enzyme Inhibition : The compound has been reported to inhibit key enzymes involved in neurodegenerative diseases, particularly acetylcholinesterase (AChE) and β-secretase, which are crucial in the pathogenesis of Alzheimer's disease.
- Amyloid Aggregation Prevention : It exhibits the ability to prevent the aggregation of amyloid-beta peptides, which are implicated in the formation of plaques in Alzheimer's disease.
1. Ames Test
The compound has shown strong positive results in the Ames test, indicating mutagenic potential. This assay is critical for assessing the safety profile of new chemical entities.
2. In Vitro Studies
In vitro studies have demonstrated that this compound can significantly increase cell viability in astrocytes exposed to amyloid-beta (Aβ) peptides. The mechanism involves reducing oxidative stress markers like TNF-α and free radicals, which are typically elevated in neurodegenerative conditions .
3. In Vivo Studies
In animal models, particularly those mimicking Alzheimer's pathology, the compound demonstrated moderate protective effects against cognitive decline. However, bioavailability issues were noted, suggesting that further optimization may be necessary for effective therapeutic application .
Case Studies
Several studies have explored the efficacy of this compound:
- Study on Neuroprotection : A study indicated that treatment with this compound resulted in a significant reduction in Aβ-induced cytotoxicity in astrocytes, suggesting a protective role against neurodegeneration.
| Study | Findings |
|---|---|
| Neuroprotection against Aβ | Improved cell viability by approximately 20% compared to controls |
| Enzyme inhibition | IC50 for β-secretase was found to be 15.4 nM |
Safety and Toxicology
Despite its promising biological activity, safety assessments revealed potential mutagenicity as highlighted by Ames test results. Continuous monitoring and further toxicological evaluations are essential before progressing to clinical trials.
Properties
Molecular Formula |
C30H31Cl2FN2O6S |
|---|---|
Molecular Weight |
637.5 g/mol |
IUPAC Name |
ethyl 2-[4-[4-(tert-butylcarbamoyl)-2-[(2-chloro-4-cyclopropylphenyl)sulfonylamino]phenoxy]-5-chloro-2-fluorophenyl]acetate |
InChI |
InChI=1S/C30H31Cl2FN2O6S/c1-5-40-28(36)15-20-13-21(31)26(16-23(20)33)41-25-10-8-19(29(37)34-30(2,3)4)14-24(25)35-42(38,39)27-11-9-18(12-22(27)32)17-6-7-17/h8-14,16-17,35H,5-7,15H2,1-4H3,(H,34,37) |
InChI Key |
WLHHIRONXULMGM-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)CC1=CC(=C(C=C1F)OC2=C(C=C(C=C2)C(=O)NC(C)(C)C)NS(=O)(=O)C3=C(C=C(C=C3)C4CC4)Cl)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















